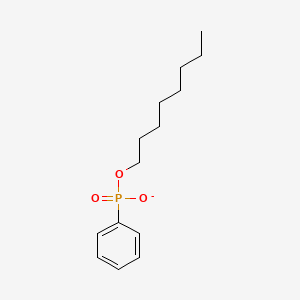

Octyl phenylphosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, which are organic compounds containing phosphorus, are a cornerstone of modern chemical research. Their diverse applications span across industrial, agricultural, and medicinal chemistry due to their wide range of biological and physical properties. taylorandfrancis.com In industry, they are utilized in the production of plastics, as flame retardants, and as additives in motor oil. wikipedia.orgwikipedia.org The agricultural sector employs them extensively as herbicides, pesticides, and insecticides. taylorandfrancis.comnih.gov

The defining feature of many organophosphorus compounds is the phosphorus-carbon (P-C) bond, which is central to their chemical activity and has driven significant research into its formation. taylorandfrancis.com The synthesis of these compounds is a major focus of organophosphorus chemistry, the scientific study of their properties and synthesis. wikipedia.org While some organophosphorus compounds are noted for their high toxicity, serving as nerve agents like sarin, others are essential biomolecules, such as DNA and RNA. wikipedia.orgwikipedia.org

Overview of Phosphonate (B1237965) Derivatives within Academic Disciplines

Phosphonates are a specific class of organophosphorus compounds characterized by a C-PO(OR)₂ or C-PO(OH)₂ group, where R is an organic group like an alkyl or aryl. wikipedia.org These compounds are structurally related to phosphorous acid and are notable for the stable carbon-phosphorus bond, which is resistant to hydrolysis. wikipedia.orgresearchgate.net This stability makes them valuable as non-hydrolyzable mimics of phosphates in various biomedical applications, where they can inhibit enzymes that process phosphate (B84403) substrates. nih.gov

In medicinal chemistry, phosphonate derivatives are critical. For instance, bisphosphonates are widely used drugs for treating osteoporosis, and certain phosphonate nucleotide analogues are key antiviral medications for HIV and hepatitis B. wikipedia.org Beyond medicine, phosphonates are effective chelating agents that bind to metal ions, a property utilized in water softening and to prevent scale formation in industrial settings like cooling waters and desalination systems. wikipedia.org Their ability to form coordination polymers and metal-organic frameworks (MOFs) has also opened up applications in catalysis, gas storage, and materials chemistry. researchgate.net The synthesis of phosphonates can be achieved through various methods, including the Michaelis-Arbuzov reaction and the Kabachnik-Fields reaction, the latter being significant for producing α-aminophosphonates with potential biological activity. wikipedia.orgmdpi.com

Research Landscape for Octyl Phenylphosphonate (B1237145) and Related Phosphonates

Octyl phenylphosphonate, a specific ester of phenylphosphonic acid, serves as a case study in the application of phosphonate chemistry. While detailed research into its catalytic and advanced material applications is an emerging field, its properties suggest significant potential.

Properties of Di-n-octyl Phenylphosphonate:

| Property | Value |

| Molecular Formula | C₂₂H₃₉O₃P |

| Molecular Weight | 382.53 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 207 °C at 4 mmHg |

| Density | 0.967 g/mL at 25 °C |

| Refractive Index | n20/D 1.478 |

The data in this table is compiled from sources cymitquimica.comsigmaaldrich.com.

Currently, di-n-octyl phenylphosphonate is primarily known for its role as a plasticizer, particularly in the fabrication of ion-selective electrodes. cymitquimica.comfishersci.ca Its long alkyl chains contribute to its plasticizing properties, making materials more flexible and durable.

The broader research landscape for related long-chain alkyl phosphonates indicates a move towards more advanced applications. For example, dialkyl phosphites with octyl groups have been utilized in the phospha-Mannich reaction to synthesize α-aminophosphonic derivatives. mdpi.com Furthermore, the ability of phosphonates to act as organic linkers in metal phosphonate frameworks is a significant area of research. researchgate.net These frameworks have potential applications in catalysis and separation technologies. The synthesis of such materials often involves sol-gel processes to create organic-inorganic hybrid networks with complex three-dimensional structures. researchgate.net These materials are being explored for their use in sensors, fuel cells, and other electrochemical devices, highlighting the potential future research directions for compounds like this compound. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

13244-67-2 |

|---|---|

Molecular Formula |

C14H22O3P- |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

octoxy(phenyl)phosphinate |

InChI |

InChI=1S/C14H23O3P/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16)/p-1 |

InChI Key |

XDRCLAYCMVGNCL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Octyl Phenylphosphonate

Direct Esterification Approaches

Direct esterification is a primary route for synthesizing phosphonate (B1237965) esters from the corresponding phosphonic acids and alcohols.

The direct esterification of phenylphosphonic acid with alcohols like n-octanol can be significantly accelerated using microwave (MW) irradiation. tandfonline.comresearchgate.net Conventional heating methods often result in incomplete conversions, primarily yielding the monoester as the major product. For instance, heating a mixture of phenylphosphonic acid with a 15-fold excess of octanol (B41247) at 200-220°C for 4 hours leads to incomplete reaction, with the monooctyl phenylphosphonate (B1237145) being the main component (75%) alongside a smaller amount of the desired dioctyl phenylphosphonate. tandfonline.comtandfonline.com

The efficiency of this process can be dramatically improved by using an ionic liquid (IL) catalyst, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), in conjunction with microwave heating. tandfonline.comresearchgate.net The use of 10% [bmim][BF4] allows for complete conversion of phenylphosphonic acid at a lower temperature of 180°C and in a much shorter reaction time of 45 minutes. tandfonline.comtandfonline.com This microwave-assisted, IL-catalyzed method is considered the superior choice for producing the monoester, which can then be further esterified. tandfonline.comresearchgate.net

The general procedure involves heating a mixture of phenylphosphonic acid, a large excess of the alcohol (e.g., 15 equivalents of n-octanol), and the ionic liquid catalyst in a sealed vessel within a microwave reactor. tandfonline.comresearchgate.net

Table 1: Microwave-Assisted Direct Esterification of Phenylphosphonic Acid with n-Octanol

| Conditions | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product Distribution (Monoester:Diester) | Reference |

|---|---|---|---|---|---|---|

| Conventional Heating | None | 220 | 4 | Incomplete | 75% Monoester (main product) | tandfonline.comtandfonline.com |

| Microwave Irradiation | [bmim][BF4] (10%) | 180 | 0.75 | Complete | Primarily Monoester | tandfonline.comtandfonline.com |

Once phenylphosphonic monoesters, such as monothis compound, are formed, they can be further esterified to yield the diester. tandfonline.com However, the direct microwave-assisted esterification of the monoester with another alcohol molecule is generally inefficient. tandfonline.com Reactions of monothis compound with a 15-fold excess of octanol under microwave irradiation, even at temperatures up to 235°C, result in low conversions (around 22-28%). tandfonline.com Therefore, this direct diesterification approach is less favorable compared to alkylation methods for converting the monoester to the diester. tandfonline.comresearchgate.netresearchgate.net

Alkylation and Cross-Coupling Reactions

Alkylation and cross-coupling reactions represent alternative and often more efficient pathways for synthesizing dialkyl phenylphosphonates, especially for creating mixed esters or for completing the esterification of monoesters.

A highly effective method for converting phenylphosphonic monoesters into their corresponding diesters is through alkylation with alkyl halides. tandfonline.comresearchgate.net This reaction is typically performed under microwave irradiation in the presence of a base. tandfonline.comresearchgate.net For the synthesis of dithis compound from its monoester, the mono-octyl ester is reacted with an octyl halide, such as octyl bromide.

Two main protocols have been explored:

Homogeneous Phase: The monoester is reacted with the alkyl halide (e.g., octyl bromide) in the presence of triethylamine (B128534) (Et3N) as a base, without any solvent. tandfonline.com This method has proven to be highly efficient, affording the desired diester in good yields. For example, the alkylation of monobutyl phenylphosphonate with octyl bromide using this method yields the mixed ester in 72%. tandfonline.com

Heterogeneous Phase: An alternative involves using potassium carbonate (K2CO3) as the base and tetrabutylammonium (B224687) chloride (TEBAC) as a phase-transfer catalyst in a solvent like acetonitrile. This solid-liquid phase protocol generally provides the diesters in somewhat lower yields compared to the homogeneous phase method. tandfonline.com

For converting the monoester to the dialkyl phosphonate, the homogeneous phase alkylation under microwave irradiation is considered the method of choice. tandfonline.comresearchgate.netresearchgate.net

Table 2: Synthesis of Dialkyl Phenylphosphonates via Alkylation of Phenylphosphonic Monoesters

| Monoester | Alkyl Halide | Base/Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Monobutyl Phenylphosphonate | Octyl Bromide | Triethylamine (Et3N) | MW, 85°C, 30 min | 72 | tandfonline.com |

| Monobutyl Phenylphosphonate | Octyl Bromide | K2CO3 / TEBAC | MW, 100°C, 1 h | 58-76 (range for similar reactions) | tandfonline.com |

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a phosphorus-carbon (P-C) bond, essential for creating the phosphonate structure itself. wikipedia.orgeurekaselect.com The classic reaction involves the interaction of a trivalent phosphorus ester, most commonly a trialkyl phosphite (B83602), with an alkyl halide. wikipedia.orgmdpi.com The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes a rearrangement, where the halide anion attacks one of the alkyl groups of the phosphite, resulting in a pentavalent phosphonate and a new alkyl halide. wikipedia.orgmdpi.com

While this reaction is fundamental for creating the P-C bond in phenylphosphonates, a variation can be used to synthesize alkyl phosphonates directly. For instance, 1-octylphosphonic acid can be synthesized by reacting 1-bromooctane (B94149) with triethyl phosphite. google.com The reaction is typically heated, and after the initial formation of the diethyl octylphosphonate, the ester groups are hydrolyzed with an acid like hydrogen bromide to yield the final phosphonic acid. google.com The synthesis of dialkyl phenylphosphonates can also be achieved through palladium-catalyzed Michaelis-Arbuzov reactions of triaryl phosphites and aryl iodides. organic-chemistry.org

The Hirao reaction, a palladium-catalyzed cross-coupling reaction, provides another powerful method for forming C-P bonds, specifically linking aryl or vinyl groups to phosphorus. wikipedia.orgnih.gov This reaction typically couples aryl halides with >P(O)H compounds, such as dialkyl phosphites (e.g., diethyl phosphite), in the presence of a palladium catalyst and a base. nih.govnih.gov It is considered a modern alternative to the Michaelis-Arbuzov reaction for synthesizing aryl phosphonates. acs.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a ligand exchange with the phosphite and subsequent reductive elimination to yield the aryl phosphonate and regenerate the Pd(0) catalyst. nih.gov While early versions used catalysts like tetrakis(triphenylphosphine)palladium(0), modern variations often employ Pd(OAc)2, sometimes without additional phosphine (B1218219) ligands, especially under microwave conditions. nih.govrsc.org Nickel salts can also serve as effective catalysts. nih.govnih.gov The Hirao reaction has been successfully applied to synthesize a wide array of aryl phosphonates and their derivatives. mdpi.com

Organometallic Reagent-Based Syntheses

Organometallic reagents play a crucial role in the formation of carbon-phosphorus bonds, a key step in the synthesis of phosphonates. The reactivity of these reagents can be tailored to achieve selective substitution on phosphorus precursors.

Selective Substitution of Phosphoryl Chloride (POCl3) with Organomagnesium Reagents

The reaction of phosphoryl chloride (POCl3) with organometallic reagents presents a pathway for the synthesis of phosphonates and phosphinates. nih.gov The selectivity of this substitution can be controlled by the choice of the organometallic reagent. nih.govthieme-connect.com For instance, the use of a Grignard reagent, such as octylmagnesium bromide, tends to favor the formation of phosphinates, while an organozinc reagent can lead to the corresponding phosphonate. nih.govthieme-connect.com

A one-pot synthesis of dithis compound has been developed utilizing phenylmagnesium bromide and 1-octanol. thieme-connect.com In this procedure, the corresponding organozinc reagent is first synthesized and then reacted with the alcohol. thieme-connect.com While this method provides a direct route, the yields are generally moderate. nih.govthieme-connect.com The reaction selectivity is influenced by the nature of the organometallic species; Grignard reagents often lead to a mixture of products due to their high reactivity, which can result in multiple substitutions on the phosphoryl chloride. nih.govthieme-connect.com The use of organozinc reagents, which are less reactive, allows for more controlled and selective monoalkylation or monoarylation of the phosphoryl chloride. nih.gov

Table 1: Synthesis of Dithis compound via Organometallic Reagents

| Reactants | Reagent | Product | Yield | Reference |

| Phosphoryl Chloride, 1-Octanol | Phenylmagnesium Bromide (organozinc intermediate) | Dithis compound | 14% | thieme-connect.com |

Note: The yield is based on the reported experimental data.

Synthesis via Phenylmagnesium Bromide and Alcohols

The synthesis of dithis compound can be accomplished using phenylmagnesium bromide and 1-octanol. thieme-connect.comlibretexts.org This process involves the reaction of the Grignard reagent with a phosphorus source, followed by esterification with the alcohol. A general procedure for preparing a Grignard reagent like phenylmagnesium bromide involves reacting bromobenzene (B47551) with magnesium metal in an ether solvent. orgsyn.org This organometallic reagent can then be used in subsequent reactions with carbonyl compounds or other electrophiles. libretexts.org For the synthesis of phosphonates, the Grignard reagent provides the phenyl group that will be attached to the phosphorus atom. thieme-connect.com The subsequent addition of an alcohol, in this case, 1-octanol, leads to the formation of the corresponding dialkyl phosphonate ester. thieme-connect.com

Kabachnik-Fields Reaction in Alpha-Aminophosphonate Derivatives

The Kabachnik-Fields reaction is a three-component condensation reaction that provides a direct and efficient method for the synthesis of α-aminophosphonates. tandfonline.comcore.ac.ukorganic-chemistry.org This reaction involves the condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite. tandfonline.comwikipedia.orgtandfonline.com The reaction is versatile and can be catalyzed by acids, bases, or conducted under solvent-free conditions, sometimes with microwave irradiation to accelerate the process. tandfonline.com

The mechanism of the Kabachnik-Fields reaction is believed to proceed through one of two primary pathways. core.ac.uk One pathway involves the initial reaction between the carbonyl compound and the amine to form an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite. core.ac.ukwikipedia.org Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is then substituted by the amine to yield the final α-aminophosphonate product. core.ac.uk

The use of dialkyl phosphites with mixed alkyl groups, such as ethyl octyl phosphite, allows for the synthesis of α-aminophosphonates with different ester functionalities. researchgate.net This approach has been utilized in microwave-assisted Kabachnik-Fields reactions to produce novel α-aminophosphonates and bis(phosphonomethyl)amines. researchgate.net

Synthesis of this compound Analogues and Precursors

The synthesis of analogues and precursors of this compound often involves multi-step procedures, starting from readily available materials. These synthetic routes allow for the introduction of various functional groups and the creation of a library of related compounds.

Synthesis of Ethyl 4(2)-(1-Octyl)phenylphosphonate

The synthesis of ethyl 4(2)-(1-octyl)phenylphosphonate has not been explicitly detailed in the provided search results. However, related syntheses of phosphonates with various alkyl and aryl groups suggest potential pathways. For instance, the synthesis of ethylphosphonate curcumin (B1669340) mimics involved the reaction of ethylphosphonic dichloride with substituted phenols. mdpi.com Another approach could involve a phosphine-catalyzed [4+2] annulation to create a substituted ring system, which could then be further modified. researchgate.netnih.gov The synthesis of various phosphonates has also been achieved through the reaction of phosphonochloridates with nucleophiles or through the alkylation of phosphonic monoesters. nih.govresearchgate.net

Preparation of Dialkyl Phosphites with Mixed Alkyl Groups

The preparation of dialkyl phosphites with two different alkyl groups is a key step for synthesizing phosphonates with mixed ester functionalities. A common method involves the alcoholysis of a symmetric dialkyl phosphite, such as diethyl phosphite, with a different alcohol. researchgate.net This exchange esterification can be performed at reflux conditions, sometimes without the need for a catalyst. acs.org

Another method involves a two-step process where a symmetric dialkyl phosphite is first hydrolyzed to the corresponding tetraethylammonium (B1195904) alkyl hydrogen phosphite. tandfonline.com This intermediate is then reacted with an alkyl iodide to yield the mixed dialkyl phosphite in good yields. tandfonline.com Furthermore, a process for preparing dialkyl phosphites from phosphorous acid and alcohols with at least four carbon atoms has been described, which involves refluxing the reactants and removing the water formed azeotropically. google.com

Advanced Applications in Chemical Sensing and Separation Technologies

Development and Characterization of Ion-Selective Electrodes (ISEs)

The development of potentiometric ion-selective electrodes has been significantly advanced by the use of specialized organic compounds to construct the sensitive membrane layer. Octyl phenylphosphonate (B1237145) has proven to be a key component in many such systems.

Role of Octyl Phenylphosphonate as a Plasticizer in PVC Matrix Membranes

In ion-selective electrodes, a plasticizer is a crucial component of the poly(vinyl chloride) (PVC) matrix membrane. Its primary function is to lower the glass transition temperature of the PVC, rendering the membrane flexible and ensuring the mobility of the active components within. Dithis compound (DOPP), a common form of this compound, serves as an effective plasticizer, creating a homogenous organic phase that facilitates the selective transport of ions. The plasticizer's polarity and viscosity are critical factors that influence the electrode's analytical performance, including its selectivity and lifetime. DOPP is used in membranes for ion-selective electrodes due to its favorable properties, such as high lipophilicity, which prevents it from leaching out of the membrane into the aqueous sample solution.

Potentiometric Studies of Electrode Response Characteristics

The performance of an ISE is defined by its response characteristics, such as the slope of its potential versus concentration curve, its linear range, and its detection limit. For an electrode to be effective, its response should be Nernstian, meaning the potential changes by a predictable amount for each decade change in ion concentration. Electrodes developed using di-n-octyl phenyl phosphonate (B1237965) (DOPP) as a component have demonstrated excellent response characteristics for specific ions. For instance, an electrode designed for uranyl ions (UO₂²⁺) where DOPP acted as the ionophore exhibited a near-Nernstian slope of 29.7 mV per decade. This particular sensor operated effectively over a wide concentration range from 5.5 x 10⁻⁵ to 1.0 x 10⁻¹ mol L⁻¹. In another application, a PVC membrane electrode containing DOPP as a plasticizer for lithium-ion detection showed a detection limit of approximately 5.0 x 10⁻⁵ mol dm⁻³.

Table 1: Performance Characteristics of this compound-Based ISEs

| Target Analyte | Role of this compound | Nernstian Slope (mV/decade) | Linear Concentration Range (mol/L) | Detection Limit (mol/L) | Source(s) |

|---|---|---|---|---|---|

| Uranyl (UO₂²⁺) | Ionophore | 29.7 | 5.5 x 10⁻⁵ - 1.0 x 10⁻¹ | - | |

| Lithium (Li⁺) | Plasticizer & Selective Agent | - | - | ~5.0 x 10⁻⁵ |

Selectivity Studies for Alkali Metal Ions and Divalent Cations

A critical feature of any ISE is its selectivity—the ability to detect a target ion without interference from other ions present in the sample. Research has shown that the choice of plasticizer significantly influences this selectivity. Studies on PVC membranes with various mediator solvents found that phosphonates, such as di(n-octyl) phenylphosphonate, are particularly favorable for detecting alkali metal ions with smaller radii.

Remarkably, PVC matrix membranes composed of dithis compound (DOPP) as a plasticizer, without any additional ionophore, have been found to exhibit significant selectivity for lithium ions (Li⁺). These electrodes show a preference for Li⁺ over other common alkali and divalent cations, a property quantified by the selectivity coefficient (logkPotLiM). A more negative value for this coefficient indicates greater selectivity for the primary ion (Li⁺) over the interfering ion (M).

Table 2: Selectivity Coefficients (logkPotLiM) for a DOPP-Based Li⁺ Electrode

| Interfering Ion (M) | Selectivity Coefficient (logkPotLiM) | Source(s) |

|---|---|---|

| Sodium (Na⁺) | up to -1.2 | |

| Potassium (K⁺) | up to -1.8 | |

| Magnesium (Mg²⁺) | up to -1.8 | |

| Calcium (Ca²⁺) | up to -1.2 |

Uranyl Ion Sensing with this compound-Based Ionophores

This compound has been identified as a key component in the development of sensors for the uranyl ion (UO₂²⁺), a species of significant environmental concern. In this context, di-n-octyl phenyl phosphonate has been used not just as a plasticizer but as the active ionophore itself. An optimized PVC membrane electrode using this compound as the ionophore demonstrated a Nernstian response for uranyl ions with a slope of 29.7 mV/decade over a concentration range of 5.5 × 10⁻⁵ to 1.0 × 10⁻¹ mol L⁻¹ within a pH range of 2.1–3.4. Other research has also noted the use of uranium–di(octylphenyl)phosphate complexes as the sensor material in PVC matrix membranes for uranium-sensitive electrodes. These findings highlight the dual functionality of this compound derivatives in creating selective and stable sensors for heavy metal ions.

Application in Determination of Organic Analytes (e.g., Atenolol (B1665814), Metoclopramide (B1676508) Hydrochloride)

Ion-selective electrodes are valuable tools for the analysis of pharmaceutical compounds. While numerous studies describe the fabrication of PVC membrane electrodes for the determination of organic analytes like the beta-blocker atenolol and the antiemetic metoclopramide hydrochloride, the use of this compound as a plasticizer in these specific applications is not documented in the available research. Studies on atenolol-selective electrodes have successfully employed other plasticizers such as di-octyl phthalate (B1215562) (DOPH), di-butyl phosphate (B84403) (DBP), and o-nitro phenyl octyl ether (NPOE). Similarly, sensors for metoclopramide have been developed using plasticizers like dioctylphthalate (DOP) and bis(2-ethyl-hexyl)sebacate.

Sensor Design for Taste Evaluation (e.g., Saltiness)

An innovative application of this compound is in the field of taste sensing, specifically in the design of electronic tongues to evaluate saltiness. Saltiness sensors have been developed using an artificial lipid membrane composed of a plasticizer and an artificial lipid like phosphoric acid di-n-decyl ester (PADE). In these systems, di-n-octyl phenylphosphonate (DOPP) is used as the plasticizer. Because the lipid component is negatively charged, the membrane responds to cations such as Na⁺ and K⁺, which are the primary ions responsible for the sensation of saltiness. This interaction, based on electrostatic forces, causes a change in the electric potential of the membrane, which is detected as the sensor output, providing an objective measure of taste.

Solvent Extraction Research

Solvent extraction is a critical technology in hydrometallurgy, nuclear fuel reprocessing, and waste treatment. The efficiency and selectivity of this process are highly dependent on the molecular structure of the extractant. Organophosphorus compounds, including phenylphosphonates, are a major class of extractants due to their strong coordination with metal ions.

While specific research focusing exclusively on the extraction of magnesium(II) and barium(II) with dithis compound is not extensively documented in publicly available literature, studies on related organophosphorus extractants offer valuable insights. The extraction of alkaline earth metals like Mg(II) and Ba(II) has been investigated using compounds such as di(2-ethylhexyl)phosphoric acid (D2EHPA).

Research on these related systems indicates that the extraction of alkaline earth metals is influenced by factors like the pH of the aqueous phase and the concentration of the extractant. For instance, with D2EHPA, the relative extractability of alkaline earth metals was found to follow the order Be ≫ Ca > Mg > Sr > Ba from a 4 M sodium nitrate (B79036) solution. researchgate.net This selectivity is dependent on the charge-to-radius ratio (e/r) and the hydration energy of the metal ions. researchgate.net The interaction between these hard acid metal ions and the phosphoryl group (P=O) of the extractant is a key factor in the extraction mechanism. researchgate.net It is plausible that dithis compound would exhibit similar dependencies on system parameters, though its specific selectivity profile for Mg(II) and Ba(II) would require dedicated empirical study.

The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is a significant challenge in the partitioning and transmutation strategy of nuclear waste management due to their similar ionic radii and chemical properties. Research into selective extractants is a major focus in this field.

While dithis compound itself is not the most commonly cited extractant for this purpose, studies on structurally similar and more complex organophosphorus compounds highlight the key molecular features required for selectivity. For example, research on diphosphine dioxides containing both phenyl and alkyl (butyl or octyl) groups has been conducted for the extraction of Americium(III) and Europium(III), which are often used as representatives for actinides and lanthanides, respectively. osti.gov These studies have revealed an "anomalous aryl strengthening effect," where the substitution of alkyl groups with phenyl groups on the phosphorus atom can anomalously increase the extraction ability for americium by several orders of magnitude in acidic media. osti.gov

The selectivity for actinides over lanthanides is often attributed to the nature of the chemical bond formed with the extractant. Actinide-ligand bonds have a slightly greater degree of covalency compared to the more ionic lanthanide-ligand bonds. This subtle difference can be exploited by extractants with "soft" donor atoms (like nitrogen in phenanthroline-based ligands) in addition to the "hard" oxygen donors of the phosphonate group. rsc.org Advanced systems using ligands like 2,9-bis(triazine)-1,10-phenanthrolines have achieved remarkable separation factors for Am/Eu, sometimes exceeding 7500. rsc.org

The thermodynamic parameters of the extraction process, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are crucial for understanding the spontaneity and driving forces of the reaction. There is a lack of specific thermodynamic data in the literature for metal extraction using dithis compound.

The molecular structure of an extractant, particularly the nature of its substituent groups, has a profound impact on its performance. For phenylphosphonates, key variations include the length and branching of the alkyl chains (e.g., octyl) and modifications to the phenyl group.

The octyl groups in dithis compound play a crucial role in ensuring the molecule's lipophilicity, which is its ability to remain in the organic solvent phase. The length of the alkyl chain can influence the steric hindrance around the coordinating P=O group, which in turn can affect extraction selectivity. Generally, increasing the length of the alkyl chain can enhance the extractant's solubility in non-polar diluents and can influence the formation of reversed micelles in the organic phase, which can be part of the extraction mechanism for certain metal ions.

The presence of the phenyl group directly attached to the phosphorus atom also significantly influences the electronic properties of the P=O bond. The electron-withdrawing nature of the phenyl ring can affect the basicity and donor strength of the phosphoryl oxygen, thereby modulating the strength of the bond formed with the extracted metal ion. As noted in the study of diphosphine dioxides, the presence of an aryl group can lead to a significant enhancement of extraction power for actinides compared to analogous alkyl-substituted extractants. osti.gov

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction capabilities. This enhancement is a result of the formation of a mixed complex in the organic phase.

While specific studies detailing the synergistic effects with dithis compound are scarce, research on related systems provides clear evidence of this phenomenon. For example, a significant synergistic effect is observed in the extraction of Am(III) and Eu(III) from nitrate media when using mixtures of diphosphine dioxides (containing phenyl and alkyl groups) and chlorinated cobalt dicarbollide. osti.gov The distribution coefficient for americium was found to increase by three to four orders of magnitude in this synergistic system. osti.gov Another example is the "inner synergistic effect" reported for bifunctional ionic liquid extractants, such as [tricaprylmethylammonium][di-2-ethylhexylphosphinate], used for the extraction of Eu(III). nih.gov

These examples demonstrate that combining a primary extractant with a synergist can dramatically improve extraction efficiency and can also be used to fine-tune selectivity. Dithis compound, with its P=O donor group, could potentially act as a synergist in combination with acidic chelating extractants or as the primary extractant in systems with other neutral donors.

Chromatographic Applications

Chromatography is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase. The chemical nature of the stationary phase is paramount in determining the separation selectivity.

While dithis compound is not commonly used as a bulk stationary phase itself, it finds application as a component in chromatographic and related sensing systems. It has been used as a plasticizer in membranes for ion-selective electrodes (ISEs). sigmaaldrich.comsigmaaldrich.com In this role, it acts as a solvent mediator within a polymer membrane (e.g., PVC), dissolving the ionophore (the ion-sensing molecule) and ensuring the lipophilicity and long-term stability of the sensor membrane. Its use in an iron ion sensor based on functionalized zinc oxide nanorods has been reported. sigmaaldrich.comsigmaaldrich.com

The principles of chromatography suggest that a molecule like dithis compound could offer unique selectivity if immobilized as a stationary phase. Gas chromatography (GC) is a well-established technique for the analysis of organophosphates. drawellanalytical.com In liquid chromatography (LC), stationary phases containing phenyl groups are widely used to separate aromatic and unsaturated compounds through π-π interactions. The combination of a phenyl group and two C8 alkyl chains in dithis compound suggests it could provide a mixed-mode separation mechanism, combining hydrophobic interactions (from the octyl chains) and π-π interactions (from the phenyl ring). This dual nature could be advantageous for separating complex mixtures.

Mechanistic Investigations and Catalytic Studies

Reactibody Engineering and Enzymatic Catalysis

The engineering of reactibodies capable of hydrolyzing organophosphates like octyl phenylphosphonate (B1237145) has provided a fertile ground for exploring the principles of enzymatic catalysis. Through kinetic selection and detailed analysis, researchers have elucidated the mechanisms by which these protein scaffolds achieve their catalytic function.

Kinetic Selection and Covalent Capture Mechanisms with Phenylphosphonate Substrates

The generation of catalytically active immunoglobulins often employs a strategy of kinetic selection, which identifies and isolates antibodies capable of forming a covalent bond with a specific substrate. nih.gov In the context of phenylphosphonate substrates, this involves a covalent capture mechanism where a nucleophilic residue within the antibody's binding site attacks the phosphorus center of the phenylphosphonate.

Research has demonstrated that a nucleophilic tyrosine residue within the variable light-chain framework of an antibody can be specifically phosphonylated. nih.gov Studies using chiral phenylphosphonate substrates, such as p-nitrophenyl 8-methyl-8-azabicyclo[3.2.1]octyl phenylphosphonate, have revealed that the reaction proceeds with an inversion of configuration at the phosphorus atom. This observation is a hallmark of a direct nucleophilic attack and confirms a covalent capture mechanism. nih.gov The initial interaction between the reactibody and the substrate often involves an induced fit, where the binding of the substrate leads to conformational changes in the antibody, optimizing the orientation for catalysis. nih.gov

Analysis of Catalytic Efficiency and Stereoselectivity in Immunoglobulin Scavengers

Immunoglobulin scavengers, or reactibodies, have been shown to exhibit not only catalytic activity but also a significant degree of stereoselectivity towards chiral phenylphosphonate substrates. For instance, the wild-type Ig-paraoxonase (WTIgP) has demonstrated a preference for the (RP)-enantiomer of a phenylphosphonate substrate. nih.gov This stereoselectivity arises from the specific architecture of the active site, which favors the binding and subsequent reaction of one enantiomer over the other.

The catalytic efficiency of these reactibodies can be dramatically enhanced through targeted mutations. By making single amino acid substitutions, such as at the l-Leu47 position in WTIgP, researchers have achieved up to a 340-fold increase in reactivity for paraoxon. nih.gov These enhancements are often attributed to a more favorable positioning of the substrate or an increased nucleophilicity of the catalytic tyrosine residue. The catalytic efficacy is a delicate balance between the activation of the nucleophile and the precise orientation of the substrate within the active site. nih.gov

Structural Studies of Reactibody-Phosphonate Complexes

High-resolution X-ray crystallography has provided invaluable insights into the structural basis of catalysis and stereoselectivity in reactibodies. The crystal structure of the product complex between WTIgP and a phenylphosphonate revealed that the (SP)-chiral product binds exclusively to the l-Tyr37 residue in the active site. nih.gov This finding supports the (RP)-substrate selectivity observed in kinetic studies, as the reaction proceeds with an inversion of stereochemistry. nih.gov

These structural studies have also shown that the active site of the reactibody is a deep, two-chambered cavity at the interface of the variable light and heavy chains. nih.gov Upon covalent modification with the phosphonate (B1237965), a structurally disordered heavy chain complementary determining region 3 (CDR3) loop becomes stabilized through hydrogen bonding to the phosphonate moiety. nih.gov This stabilization of the CDR3 loop is a key feature of the induced-fit mechanism and is crucial for the catalytic function of the reactibody. nih.gov The active site also contains a cavity occupied by water molecules, suggesting a potential binding site for the leaving group of the substrate. nih.gov

Theoretical and Computational Chemistry

Theoretical and computational methods have become indispensable tools for understanding and improving the catalytic properties of reactibodies. These approaches provide a molecular-level view of the catalytic mechanism and can guide the rational design of more efficient biocatalysts.

Quantum Chemical Calculations for Geometrical Optimization and Interaction Analysis

Quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) have been employed to investigate the reactivity and stereoselectivity of immunoglobulin scavengers towards organophosphorus toxins. nih.gov These calculations allow for the optimization of the transition state geometry and the analysis of the electronic interactions between the substrate and the active site residues.

By combining DFT-based tight binding and funnel metadynamics, researchers can balance the proximity of the substrate to the catalytic tyrosine with the optimal "in-line" orientation required for the nucleophilic attack. nih.gov These computational approaches have been instrumental in rationalizing the observed stereoselectivity of different immunoglobulin variants, attributing it to distinct solvent-assisted or general base catalytic mechanisms. nih.gov

Computational Docking and Thermodynamic Parameter Estimation

Computational docking simulations have been used to model the binding of phenylphosphonate substrates within the active site of reactibodies. nih.gov These models, in conjunction with kinetic and thermodynamic parameters, support the proposed active site structure and the induced-fit mechanism. nih.gov

QM/MM Analyses of Catalytic Mechanisms and Transition States

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for investigating complex chemical processes in large systems, such as enzyme-catalyzed reactions. nih.gov This approach partitions the system into two regions: a small, electronically significant part (the QM region) where bond-breaking and bond-forming events occur, and the larger surrounding environment (the MM region). The QM region is treated with accurate but computationally expensive quantum mechanical methods, while the MM region is described by more efficient classical molecular mechanics force fields. nih.govnih.gov

In the context of phosphonate-mediated catalysis, the QM region would typically include the phosphonate substrate (e.g., this compound), key amino acid residues in the enzyme's active site, and any coordinating metal ions or water molecules directly involved in the reaction. nih.govrsc.org The remainder of the protein and solvent is treated as the MM environment. This dual-level approach allows for the detailed study of electronic rearrangements during catalysis while still accounting for the structural and electrostatic influence of the entire enzyme. nih.gov

QM/MM simulations are particularly insightful for elucidating the nature of transition states, which are high-energy, transient species that are difficult to characterize experimentally. nih.gov By mapping the free energy surface of a reaction, these simulations can identify the lowest energy path from reactants to products, revealing the geometry and energetic properties of the transition state. nih.gov Studies on enzymes like alkaline phosphatase, which catalyze phosphoryl transfer reactions, have successfully used QM/MM to analyze the associative or dissociative character of the transition state and to understand how the enzyme active site stabilizes it. nih.govacs.org These computational insights help interpret experimental data and clarify how enzymes can stabilize different types of transition states within a single active site. acs.org

Table 1: Principles of QM/MM Analysis in Catalysis

| Principle | Description | Relevance to Phosphonates |

| System Partitioning | The system is divided into a QM (Quantum Mechanics) region and an MM (Molecular Mechanics) region. nih.gov | The phosphonate group, reacting partners, and catalytic residues are in the QM region; the surrounding protein/solvent is in the MM region. |

| Energy Calculation | The total energy is a combination of the QM energy of the core region, the MM energy of the surroundings, and the interaction energy between the two. | Allows for an accurate description of the electronic changes in the phosphoryl transfer step while including the environmental effects of the catalyst structure. |

| Transition State (TS) Search | Computational algorithms are used to locate the highest energy point along the minimum energy reaction pathway, defining the TS. nih.gov | Elucidates the geometry of the transient species during the catalytic cleavage or formation of bonds involving the phosphorus center. |

| Free Energy Simulation | Methods like molecular dynamics are used to sample conformations and calculate the free energy barrier (activation energy) of the reaction. nih.gov | Provides quantitative prediction of reaction rates and helps to understand how mutations or substrate modifications affect catalytic efficiency. |

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. youtube.com It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT is widely used to predict molecular geometries, vibrational frequencies, and, crucially for catalysis, to map out detailed reaction pathways. researchgate.net

In the study of phosphonate chemistry, DFT calculations can elucidate reaction mechanisms by computing the energies of reactants, products, intermediates, and transition states. jocpr.comimist.ma This allows for the construction of a complete potential energy surface for a given reaction. For instance, a DFT study on the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite successfully explained the experimentally observed regioselectivity by showing that the nucleophilic attack occurs preferentially at a chlorine atom rather than the phosphonyl phosphorus. imist.ma The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and the sites of electrophilic or nucleophilic attack. jocpr.comimist.ma

Furthermore, DFT can be employed to explore the conformational space of molecules like phenyl benzoate, which shares structural motifs with phenylphosphonates, providing insights into rotational energy barriers and conformational preferences that can influence reactivity. nih.gov By calculating the Gibbs free energies of activation and reaction, DFT can predict whether a proposed reaction pathway is thermodynamically and kinetically feasible, guiding experimental efforts. researchgate.net

Table 2: Applications of DFT in Analyzing Phosphonate Reaction Pathways

| Application | Description | Example |

| Mechanism Elucidation | Maps the complete energy profile of a reaction, identifying all intermediates and transition states. | Determining the multi-step pathway for the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones. rsc.org |

| Reactivity Prediction | Calculates frontier molecular orbital (HOMO/LUMO) energies to identify the most reactive sites in a molecule. nih.gov | Explaining why the chlorine atom is the site of nucleophilic attack in diethyl trichloro-methyl phosphonate. imist.ma |

| Selectivity Analysis | Compares the activation barriers for different potential reaction pathways (e.g., regio- or stereoisomers) to predict the major product. | Rationalizing the regioselectivity of InCl3-catalyzed cycloaddition reactions. researchgate.net |

| Thermodynamic Analysis | Computes the change in Gibbs free energy (ΔG) to determine the spontaneity and favorability of a reaction. | Confirming that the formation of α-iminophosphonates from certain reactants is not thermodynamically favored. jocpr.com |

Computer-Aided Molecular Design for Phosphonate-Based Compounds

Computer-Aided Molecular Design (CAMD) integrates computational chemistry with numerical optimization algorithms to design novel molecules with desired properties, accelerating the discovery process. longdom.orgarxiv.org This approach is particularly valuable for designing specialized phosphonate-based compounds for various applications, from drug development to materials science. longdom.orgnih.gov

The CAMD process typically starts by identifying a target property, such as high binding affinity to an enzyme or selective complexation of a metal ion. researchgate.net Using quantitative structure-property relationships (QSPRs), large virtual libraries of potential molecules are generated by combining molecular building blocks in numerous ways. arxiv.org These virtual compounds are then screened and ranked based on predicted properties calculated using methods ranging from simple empirical models to more rigorous quantum mechanics. nih.gov

For phosphonate-based compounds, CAMD can be used to design potent enzyme inhibitors. Since phosphonates can act as stable mimics of the tetrahedral transition states of ester or amide hydrolysis, they are excellent candidates for inhibitor design. nih.gov CAMD can help optimize the organic R-groups of the phosphonate to maximize interactions with an enzyme's active site. In a related application, computational approaches have been used to design bis-phosphine oxide ligands that are structurally organized for the efficient extraction of lanthanide ions, a process where phosphonates could also be employed. nih.gov This design process involves generating and screening millions of potential ligand geometries to identify novel structures that are better organized for complexation than existing compounds. nih.gov

Table 3: Workflow for Computer-Aided Design of Phosphonate Compounds

| Step | Description | Techniques Used |

| 1. Problem Definition | Define the desired function and target properties for the new molecule (e.g., enzyme inhibition, metal chelation). | - |

| 2. Molecular Generation | Create a vast library of virtual candidate structures by combining molecular fragments and functional groups. arxiv.org | Group contribution methods, de novo design algorithms. longdom.org |

| 3. Property Prediction | Calculate the key physical, chemical, or biological properties for all generated candidates. | QSAR/QSPR models, molecular mechanics, DFT, docking simulations. researchgate.net |

| 4. Screening & Optimization | Screen the library to filter out undesirable compounds and rank the remaining candidates based on a multi-property objective function. | Combinatorial optimization algorithms, virtual screening. longdom.org |

| 5. Synthesis & Testing | Synthesize the most promising candidates identified computationally and validate their properties through laboratory experiments. | - |

Catalytic Applications of Porous Metal Phosphonates

Porous metal phosphonates are a class of hybrid inorganic-organic materials that have garnered significant attention for their potential in heterogeneous catalysis. nih.govmdpi.com These materials are constructed from metal ions or clusters that are linked together by organic phosphonate molecules, creating a robust, porous network. researchgate.netuantwerpen.be The use of bifunctional linkers like phenylphosphonic acid (the parent acid of this compound) allows for the creation of materials with tunable pore sizes, high surface areas, and specific chemical functionalities. vub.be

A key advantage of metal phosphonates in catalysis is their exceptional stability, particularly their hydrolytic stability, which often surpasses that of related metal-organic frameworks (MOFs) based on carboxylate linkers. vub.be This robustness makes them suitable for use as catalysts under the sometimes harsh conditions required in industrial processes and biorefineries. mdpi.comuantwerpen.be

The catalytic activity of porous metal phosphonates arises from the combination of the metal centers and the functional organic linkers. researchgate.net The metal nodes can act as Lewis acid sites, while the organic component can be functionalized to introduce Brønsted acid sites (e.g., from P-OH groups) or other catalytic moieties. This allows for the design of multifunctional catalysts where the inorganic and organic components work synergistically. researchgate.net Their hydrophilic and acidic porous architecture makes them excellent candidates for applications in solid-acid catalysis, proton conduction for fuel cells, and as supports for catalytically active metal nanoparticles. nih.govresearchgate.net

Table 4: Features and Catalytic Applications of Porous Metal Phosphonates

| Feature | Description | Catalytic Application |

| High Stability | Exhibit excellent thermal and chemical stability, especially against hydrolysis. vub.be | Suitable for liquid-phase reactions and use in aqueous or acidic/basic media. |

| Tunable Porosity | The size and shape of the pores can be controlled by the choice of the organic phosphonate linker. vub.be | Enables size-selective catalysis and efficient mass transport of reactants and products. |

| Functionalizable Linkers | The organic part of the linker (e.g., the phenyl group) can be modified with various functional groups. researchgate.net | Introduction of acidic, basic, or chiral catalytic sites for a wide range of organic transformations. |

| Hybrid Acid Sites | Can possess both Lewis acid sites (at the metal centers) and Brønsted acid sites (on the phosphonate group). researchgate.net | Versatile solid-acid catalysts for reactions like esterification, hydration, and cracking. |

Research in Polymer and Hybrid Material Science

Integration into Polymer Matrices

Octyl phenylphosphonates have been explored for their ability to modify the properties of polymers, particularly in the fabrication of specialized membranes.

Dioctyl phenylphosphonate (B1237145) (DOPP), a derivative of octyl phenylphosphonate, has been identified as an effective plasticizer in poly(vinyl chloride) (PVC) matrix membranes. oup.comsigmaaldrich.com Unlike traditional plasticizers that merely impart flexibility, DOPP can also act as a selective agent within the membrane. oup.com Research has shown that PVC matrix membrane electrodes composed of DOPP as the plasticizer, along with an anionic additive like potassium tetrakis(4-chlorophenyl)borate, exhibit significant selectivity for lithium ions (Li⁺) without the need for an additional ionophore. oup.com This dual role as both a plasticizer and an ion-selective component highlights its utility in developing high-performance sensors and electrodes. oup.comsigmaaldrich.com

The integration of dithis compound (DOPP) into a PVC matrix profoundly impacts the polymer's functionality, transforming it from a simple structural material into an active component of a sensor system. oup.com The presence of DOPP within the membrane is directly linked to the creation of ion-selective properties. oup.com For instance, PVC membranes plasticized with DOPP have demonstrated notable selectivity for lithium ions over other common cations such as sodium (Na⁺), potassium (K⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). oup.com This functionality allows for the development of electrodes with specific sensing capabilities, achieving a detection limit for Li⁺ of approximately 5.0×10⁻⁵ mol dm⁻³. oup.com The molecular structure of the phosphonate (B1237965) ester group plays a critical role in this selective interaction with target ions. oup.com

Table 1: Selectivity Coefficients of a DOPP-based PVC Membrane Electrode This table is interactive. You can sort and filter the data.

| Ion Pair | Selectivity Coefficient (logkPotLiM) |

|---|---|

| Li⁺ / Na⁺ | up to -1.2 |

| Li⁺ / K⁺ | up to -1.8 |

| Li⁺ / Mg²⁺ | up to -1.8 |

| Li⁺ / Ca²⁺ | up to -1.2 |

Source: Hiratani, K., Okada, T., & Sugihara, H. (n.d.). Di-n-octyl Phenyl Phosphonate: A Plasticizer of Poly(vinyl chloride) Matrix Membrane Electrodes Behaving As a Li+-selective Agent. Bulletin of the Chemical Society of Japan. oup.com

Design and Synthesis of Hybrid Materials

Octylphosphonates are integral to the creation of inorganic-organic hybrid materials, particularly those involving metal oxides like titanium dioxide. These materials combine the properties of both the inorganic framework and the organic functional groups. rsc.org

Researchers have successfully synthesized mesoporous TiO₂–octylphosphonate hybrid materials in a single step using a nonhydrolytic sol-gel method. beilstein-journals.org This process involves the reaction of a titanium precursor, such as titanium tetraisopropoxide (Ti(OiPr)₄), with diethyl octylphosphonate in the presence of acetophenone (B1666503) at elevated temperatures. beilstein-journals.org The acetophenone plays a crucial role, as the reaction does not proceed in its absence. beilstein-journals.org This one-step synthesis provides a straightforward route to creating hybrid materials where the organic octylphosphonate groups are directly integrated into the titanium dioxide structure. beilstein-journals.org The ratio of the phosphonate precursor to the titanium precursor can be varied to control the composition of the final material. beilstein-journals.org

Table 2: Synthesis Parameters for TiO₂-Octylphosphonate Hybrid Materials This table is interactive. You can sort and filter the data.

| Component | Role | Example Molar Ratio (equiv) | Synthesis Condition |

|---|---|---|---|

| Titanium tetraisopropoxide | Titanium Precursor | 1 | 200 °C for 12 hours |

| Diethyl octylphosphonate | Phosphonate Source | 0.02 - 0.2 | 200 °C for 12 hours |

| Acetophenone | Reactant/Catalyst | 2 | 200 °C for 12 hours |

| Toluene | Solvent | - | 200 °C for 12 hours |

Source: Beilstein Journal of Nanotechnology. (2019). One-step nonhydrolytic sol–gel synthesis of mesoporous TiO2 phosphonate hybrid materials. beilstein-journals.org

The surface of metal oxides, particularly titanium dioxide (TiO₂), can be functionalized using phosphonic acids, such as n-octylphosphonic acid (OPA), to create a stable inorganic-organic interface. researchgate.net This modification is achieved through the strong binding affinity of the phosphonate group to the metal oxide surface, forming robust Ti-O-P bonds. researchgate.net This grafting process effectively replaces the surface hydroxyl groups on the TiO₂. utah.eduacs.org Such surface functionalization is critical for a variety of applications. For example, modifying TiO₂ nanoparticles with OPA can improve their dispersion in polymer matrices for creating transparent nanocomposites. researchgate.net The process can also trigger the phase transfer of TiO₂ nanoparticles from an aqueous solution to a water-immiscible ionic liquid, which is significant for devices related to energy storage and conversion. rsc.org Furthermore, the length of the alkyl chain and the terminal functional groups of the phosphonic acid can modulate the surface properties and interfacial energy barriers, which is crucial for applications like perovskite solar cells where it can improve charge extraction and transport. researchgate.net

A comprehensive structural characterization is essential to understand the nature of the synthesized TiO₂-phosphonate hybrid materials. mdpi.com A variety of analytical techniques are employed to confirm the structure and composition. rsc.orgmdpi.com Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm that the octylphosphonate moiety has been successfully grafted onto the surface of the TiO₂ nanoparticles through Ti–O-P bonds. researchgate.net X-ray Diffraction (XRD) is a common method to evaluate the long-range order and identify any crystalline phases present in the material. mdpi.comamazonaws.com However, since these routes can produce amorphous phases, XRD alone is often insufficient. mdpi.com Therefore, it is typically complemented by other techniques. For instance, elemental analysis provides the phosphorus-to-metal atomic ratio, giving insight into the material's stoichiometry. mdpi.com For hybrid materials containing organic components, CHN elemental analysis is also useful. mdpi.com

Flame Retardancy Mechanisms in Polymeric Composites

Gas-Phase Flame Retardant Mechanisms (e.g., Free Radical Suppression, Inert Gas Formation)

In the gas phase, the primary flame retardant action of phenylphosphonates is the interruption of the combustion chain reaction. nist.gov During combustion, the polymer decomposes (pyrolyzes) into flammable volatile fragments. These fragments mix with oxygen in the gas phase, where a self-sustaining cycle of high-energy free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals, propagates the flame. youtube.com

Upon heating, this compound decomposes and releases volatile, phosphorus-containing species into the gaseous phase. mdpi.comnih.gov These phosphorus compounds, particularly those with pyrolyzable P-C bonds, break down in the flame to generate active phosphorus-based radicals, such as PO• and PO₂•. mdpi.comresearchgate.net These phosphorus radicals are highly effective at scavenging the more energetic H• and OH• radicals, replacing them with less reactive species. nih.govresearchgate.net This "flame poisoning" effect disrupts the exothermic processes of combustion, cools the flame, and can ultimately extinguish it. nih.govuclan.ac.uk

Furthermore, the decomposition of the flame retardant can release non-combustible gases. researchgate.net These gases, such as carbon dioxide and water vapor, act to dilute the concentration of flammable gases and oxygen in the flame zone, further inhibiting the combustion process. researchgate.netnih.gov

Condensed-Phase Flame Retardant Mechanisms (e.g., Char Layer Formation, Dehydration, Carbonization)

These acidic species act as powerful catalysts for the dehydration of the polymer backbone. nih.govnih.gov This process promotes cross-linking, cyclization, and ultimately, the carbonization of the polymer matrix at the surface. mdpi.com The result is the formation of a thermally stable, insulating layer of char. nih.govresearchgate.net

This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying virgin polymer from the heat of the flame, slowing down further pyrolysis. nih.gov

Mass Transfer Barrier: It physically obstructs the flow of flammable volatile gases from the decomposing polymer to the flame zone. nih.govresearchgate.net

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process. nih.gov

The effectiveness of the condensed-phase mechanism can be observed through increased char yield in thermogravimetric analysis (TGA) and reduced heat release rates in cone calorimetry tests. utwente.nlresearchgate.net Studies on similar polyphosphonates have shown that their incorporation into polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) can significantly increase the amount of char residue at high temperatures and form a dense, phosphorus-rich char structure that provides an excellent barrier effect. nih.gov

Synergistic Effects with Other Flame Retardants and Additives

The flame retardant performance of this compound can be significantly enhanced through synergistic interactions with other additives, particularly nitrogen-containing compounds. researchgate.net Synergism occurs when the combined effect of two or more components is greater than the sum of their individual effects. elsevierpure.com

A well-established synergistic system is the combination of phosphorus-based and nitrogen-based flame retardants (P-N systems). youtube.comresearchgate.net In such systems, the components often work in different phases to create a more comprehensive flame retardant effect. The phenylphosphonate primarily acts in the condensed phase to promote char formation, while the nitrogen compound, such as melamine (B1676169) or its derivatives, decomposes to release non-flammable gases like ammonia (B1221849) (NH₃) and nitrogen (N₂). youtube.commdpi.com These gases dilute the fuel and oxygen in the gas phase, complementing the radical scavenging activity of the phosphorus compounds. youtube.com

This P-N synergy enhances flame retardancy through several mechanisms:

The phosphoric acids formed from the phosphonate can react with the nitrogen compound to form thermally stable phosphoramide (B1221513) or polyphosphorimidic acid structures in the char, increasing its integrity and insulating properties. researchgate.net

The release of inert gases from the nitrogen compound aids in creating a swollen, or intumescent, char layer, which is a more effective barrier. mdpi.com

The addition of a P-N flame retardant system to engineering plastics has been shown to achieve high Limiting Oxygen Index (LOI) values and UL-94 V-0 ratings at lower additive concentrations, indicating a strong synergistic effect. researchgate.net

The table below illustrates the impact of a representative phosphonate flame retardant on the flammability of Polyamide 6 (PA6), a common engineering plastic.

Table 1: Flammability Data for Polyamide 6 (PA6) with a Phosphonate Flame Retardant

| Material | Limiting Oxygen Index (LOI, %) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR, kW/m²) | Total Heat Release (THR, MJ/m²) | Char Yield at 700°C (%) |

|---|---|---|---|---|---|

| Neat PA6 | 25.0 | V-2 | ~1050 | ~95 | ~2 |

| PA6 + 15 wt% Phosphonate FR | 27.8 | V-0 | ~650 | ~70 | ~15 |

Data is representative of typical phosphonate flame retardants in Polyamide 6, based on findings from similar systems. researchgate.net

The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support combustion; higher values indicate better flame resistance. wikipedia.orgspecialchem.com The UL-94 test assesses the material's response to a flame, with V-0 being the highest rating for vertical burns. Cone calorimetry provides key flammability metrics like the peak Heat Release Rate (pHRR) and Total Heat Release (THR), where lower values signify improved fire safety. researchgate.netnist.gov As shown, the addition of the phosphonate flame retardant significantly improves all these fire safety metrics.

Chromatographic Separation Methods

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography is the most relevant method.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Due to the relatively non-polar nature of the octyl chains combined with the polar phosphonate group, reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.

Alternatively, for more polar phosphonates, analytical methods often employ ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) wiley.com. In ion-pair chromatography, a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a reversed-phase column. For detection, a UV detector is effective due to the presence of the phenyl group, which absorbs UV light. A common detection wavelength for aromatic compounds is around 254-260 nm nih.gov.

Table 4: Example HPLC Method Parameters for Phosphonate Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~260 nm |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 10 - 20 µL |

An in-depth analysis of the chemical compound this compound, this article explores the analytical and thermal characterization techniques utilized in its research and quantification. The methodologies discussed provide a foundational understanding of how this organophosphorus compound is identified, quantified, and assessed for its thermal stability and behavior under fire conditions.

Future Research Directions and Emerging Trends

Exploration of Novel Octyl Phenylphosphonate (B1237145) Derivatives with Enhanced Functionality

The inherent properties of octyl phenylphosphonate, such as its role as a plasticizer in ion-selective electrodes, provide a strong foundation for the development of new derivatives with tailored functionalities. fishersci.comfishersci.cacymitquimica.com Future research is anticipated to focus on modifying the core structure of this compound to impart novel characteristics.

One promising avenue is the synthesis of α-aminophosphonate derivatives. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a phosphite (B83602), offers a versatile method for creating new α-aminophosphonates. eurekaselect.comresearchgate.net By utilizing ethyl octyl phosphite, a related long-chain phosphite, researchers have successfully synthesized new α-aminophosphonate derivatives under microwave conditions, demonstrating the feasibility of creating complex molecules from this structural base. eurekaselect.comresearchgate.net The introduction of amino groups can enhance properties such as metal chelation, bioactivity, and flame retardancy, opening up applications in environmental remediation, medicine, and materials science. nih.gov

Furthermore, the synthesis of derivatives with reactive functional groups, such as hydroxyl or carboxyl groups, on the phenyl ring or the octyl chains could lead to "clickable" molecules. These can be readily attached to polymers or other substrates to create functionalized materials with specific surface properties or to act as compatibilizers in polymer blends. nih.gov

Table 1: Potential Functional Groups for this compound Derivatives and Their Enhanced Properties

| Functional Group | Potential Enhanced Property | Relevant Synthetic Reaction |

| Amino (-NH2) | Metal Chelation, Bioactivity, Flame Retardancy | Kabachnik-Fields Reaction |

| Hydroxyl (-OH) | Increased Polarity, Reactive Site for Grafting | Aromatic Substitution |

| Carboxyl (-COOH) | pH-Responsiveness, Chelation | Oxidation of Alkyl/Aryl Groups |

| Halogen (e.g., -Br, -Cl) | Precursor for Further Functionalization | Halogenation |

Integration into Advanced Functional Materials Beyond Current Applications

The current primary application of di-n-octyl phenylphosphonate is as a plasticizer in poly(vinyl chloride) (PVC) membranes for ion-selective electrodes, particularly for calcium ion sensors. fishersci.comfishersci.cacymitquimica.com Its role is to act as a solvent mediator, facilitating the transport of ions within the membrane. fishersci.com However, the potential for integrating this compound and its derivatives into a wider array of advanced materials is vast.

The long alkyl chains of this compound suggest its utility in modifying the surface properties of materials. For instance, long-alkyl-chain organophosphorus compounds have been used for the in-situ surface functionalization of inorganic particles like titania through reactive milling. nih.gov This solvent-free approach simultaneously reduces particle size and functionalizes the surface, which can improve the dispersion of fillers in polymer composites and enhance their mechanical and thermal properties.

Moreover, the incorporation of phosphonate (B1237965) groups into polymers is known to enhance flame retardancy. nih.gov While specific studies on this compound are limited, organophosphorus compounds, in general, are recognized for their flame-retardant properties, functioning in either the gas phase or the condensed phase to inhibit combustion. nih.gov Future research could explore the use of this compound as a non-migrating, bio-based flame retardant in various polymers.

Deeper Understanding of Structure-Activity Relationships through Computational Modeling

Computational modeling is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For phosphonate derivatives, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are being developed to predict their biological activity and toxicity. nih.govsigmaaldrich.com

Future computational studies on this compound could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to analyze the structural and electronic properties of this compound and its potential derivatives. nih.govsigmaaldrich.com This can provide insights into their chemical reactivity, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are crucial for understanding their interactions with other molecules and materials. nih.govsigmaaldrich.com

For instance, computational models could be used to predict how modifications to the phenyl ring or the octyl chains would affect the plasticizing efficiency in ion-selective electrodes or the flame-retardant properties in polymers. By simulating the interactions between the phosphonate and the polymer matrix, researchers can design derivatives with optimized performance. Such models can also predict the toxicity and environmental impact of new derivatives, aligning with the principles of green chemistry. nih.govsigmaaldrich.com

Sustainable and Green Synthesis Routes for Industrial Scalability

The growing emphasis on environmental sustainability is driving the development of green synthetic methods for chemical production. markwideresearch.comgoogle.com For phosphonates, several green chemistry approaches are being explored, which are applicable to the industrial-scale synthesis of this compound. markwideresearch.com

These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. Key green synthetic strategies for phosphonates include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the Hirao reaction for creating aryl phosphonates and the Kabachnik-Fields reaction for α-aminophosphonates. eurekaselect.comresearchgate.netcognitivemarketresearch.com

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. markwideresearch.com

Use of green catalysts: Employing non-toxic and recyclable catalysts, such as certain metal oxides or bio-based catalysts, can make the synthesis process more environmentally friendly. markwideresearch.com

Visible-light-promoted reactions: Utilizing visible light as a promoter for C-P bond formation offers an energy-efficient and mild synthetic route. nih.gov

The development of one-pot, multi-component reactions, such as the tandem Henry-Michael reaction followed by nitro elimination for the synthesis of vinylphosphonates, also represents a move towards more efficient and sustainable processes. nih.gov Applying these principles to the production of this compound and its derivatives will be a key focus of future research to ensure their commercial viability and environmental compatibility. markwideresearch.comgoogle.com

Synergistic Research with Other Phosphonate-Based Compounds

The concept of synergism, where the combined effect of two or more components is greater than the sum of their individual effects, is a well-established principle in materials science, particularly in the field of flame retardancy. pittstate.eduflameretardants-online.compsu.eduresearchgate.net Phosphorus-based flame retardants often exhibit synergistic effects when combined with nitrogen-containing compounds or other phosphorus compounds. pittstate.eduflameretardants-online.compsu.eduresearchgate.net

Future research is expected to explore the synergistic effects of this compound with other phosphonate-based compounds to enhance material properties. For example, in the context of flame retardants, combining a gas-phase active phosphonate like this compound with a condensed-phase active phosphonate could lead to a more effective and comprehensive fire protection mechanism. nih.gov Oligomeric flame retardants with both phosphate (B84403) and phosphonate end groups have been suggested to provide both solid-phase and gas-phase activity. nih.gov

Synergistic combinations could also be explored in other applications. For instance, in the formulation of lubricants or hydraulic fluids, blending this compound with other organophosphates could lead to improved performance characteristics such as wear resistance and thermal stability. wikipedia.org The market for organophosphonates is growing, driven by their diverse applications, and research into synergistic systems will be crucial for developing next-generation materials with superior performance. markwideresearch.comcognitivemarketresearch.com

Q & A

Basic Research Question

- HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: acetonitrile/water (70:30) .

- Elemental Analysis : Match calculated vs. observed C, H, and P percentages (error < 0.3%) .

- TGA : Assess thermal stability; pure compounds show a single decomposition peak .

Data Interpretation : For batch-to-batch consistency, apply ANOVA to compare purity metrics (p < 0.05) .

How can this compound be utilized in the development of advanced materials, such as self-assembled monolayers (SAMs) or organic electronics?

Advanced Research Question

- SAMs : this compound forms ordered monolayers on metal oxides (e.g., TiO2, ZnO) via phosphonate anchoring. Optimize surface adhesion by varying solvent polarity (e.g., ethanol vs. toluene) and deposition time (1–24 hours) .

- Electronics : Its aryl group enhances π-π stacking in organic semiconductors. Characterize charge mobility using field-effect transistor (FET) configurations .

Table 2 : SAM Formation Parameters on TiO2

| Solvent | Deposition Time (h) | Contact Angle (°) | Reference |

|---|---|---|---|

| Ethanol | 12 | 105 | |

| Toluene | 24 | 112 |

What computational approaches are suitable for studying the interaction mechanisms of this compound with biological targets or catalytic surfaces?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., phosphatases). Validate with experimental IC50 values .

- DFT Calculations : Analyze electron density maps (e.g., B3LYP/6-31G*) to predict reactivity at phosphorus centers .

- MD Simulations : Study monolayer stability on Au(111) surfaces using GROMACS with CHARMM force fields .

In studies reporting conflicting data on the solubility or reactivity of this compound, what methodological considerations can resolve these discrepancies?

Advanced Research Question

- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. For example, this compound is highly soluble in THF (δD = 18.2 MPa¹/²) but insoluble in water .

- Reactivity : Control trace moisture (use molecular sieves) and oxygen (inert atmosphere) to prevent hydrolysis/oxidation .

Case Study : Conflicting NMR yields may arise from incomplete esterification. Re-run reactions with excess alcohol and monitor by 31P NMR .

What strategies are recommended for assessing the toxicological profile of this compound in preclinical research?

Advanced Research Question